2,4-Difluorobenzylzinc bromide

Descripción general

Descripción

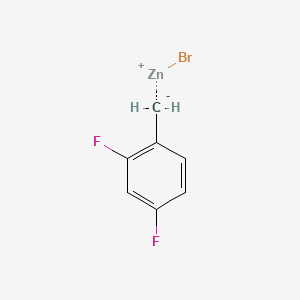

2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,4-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction scheme is as follows:

2,4-Difluorobenzyl bromide+Zn→2,4-Difluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, concentration, and packaging under an inert atmosphere to maintain the stability of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Electrophiles: Such as alkyl halides or aryl halides, which react with this compound to form new products.

Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or substituted alkanes .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

DFBZB is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, DFBZB acts as a nucleophile that reacts with electrophiles to form carbon-carbon bonds. The presence of fluorine enhances its reactivity compared to non-fluorinated analogs, making it a valuable reagent in organic synthesis.

Pharmaceutical Synthesis

The compound is also employed in the synthesis of pharmaceutical intermediates. For instance, it has been used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists, which are of interest in cancer research due to their role in inhibiting apoptosis inhibitors .

Material Science

In materials science, DFBZB can be used to create functionalized polymers and advanced materials through its reactivity in polymerization processes. Its ability to introduce fluorinated groups into polymers can significantly alter their physical properties, including thermal stability and hydrophobicity.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of DFBZB in synthesizing novel anticancer agents by employing it in a series of cross-coupling reactions that led to the formation of complex molecular architectures with potential therapeutic effects . The fluorinated compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Case Study 2: Development of Functionalized Polymers

Research involving DFBZB has shown its utility in developing fluorinated polymers that exhibit superior chemical resistance and mechanical properties. These polymers have applications in coatings and advanced materials for electronics .

Mecanismo De Acción

The mechanism of action of 2,4-difluorobenzylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound can donate electrons to electrophiles, forming new carbon-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the transfer of the 2,4-difluorobenzyl group from the zinc atom to the electrophile, resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluorobenzylzinc bromide

- 3,5-Difluorobenzylzinc bromide

- 2-Fluorobenzylzinc chloride

- 4-Fluorobenzylzinc chloride

Uniqueness

2,4-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields .

Actividad Biológica

2,4-Difluorobenzylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. However, its biological implications are becoming increasingly relevant, particularly in cancer research and therapeutic applications.

- Chemical Formula : C7H6BrF2Zn

- Molecular Weight : 273.4 g/mol

- Structure : The compound features a difluorobenzyl moiety coordinated to zinc, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is known to participate in the following mechanisms:

- Radical Scavenging : Similar to other organozinc compounds, it may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress within cells.

- Enzyme Inhibition : It can potentially inhibit specific enzymes involved in cancer progression or inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| PC-3 (Prostate) | 26.43 | 72 |

| DU145 (Prostate) | 41.85 | 72 |

| HFF3 (Normal) | No significant effect | N/A |

The data indicates that this compound exhibits a dose-dependent cytotoxic effect on prostate cancer cells while showing minimal toxicity toward normal human fibroblast cells (HFF3), suggesting a selective action against cancerous tissues .

Mechanistic Insights

The mechanism underlying the anticancer activity involves the induction of apoptosis in tumor cells through:

- Chromatin Condensation : Evidence suggests that treatment with this compound leads to chromatin condensation and subsequent DNA damage.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

-

Study on Prostate Cancer Cells

A study evaluating the effects of this compound on PC-3 and DU145 prostate cancer cells revealed a significant decrease in cell viability over time. The IC50 values indicated that PC-3 cells were more sensitive compared to DU145 cells, highlighting the potential for targeted therapies based on cellular context. -

In Vivo Evaluation

Preliminary in vivo studies have suggested that this compound may inhibit tumor growth in animal models. Further research is needed to fully elucidate its pharmacokinetics and therapeutic window.

Propiedades

IUPAC Name |

bromozinc(1+);2,4-difluoro-1-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJAHFYOACWPNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.